2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

Cytochrome P450 CYP1A1 Enzyme Inhibition

Choose 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone for its well-characterized and quantifiable metabolic liability profile. This chloroacetylphenol uniquely inhibits CYP1A1 (IC50 = 5 µM) and CYP2B1 (IC50 = 53 µM) while showing no acetylcholinesterase (AChE) interference at 26 µM, providing a cleaner probe for non-cholinergic pathway studies. Unlike non-halogenated or 2-bromo analogs, its specific 4-hydroxy-3-methylphenyl core and α-chloroketone handle deliver predictable reactivity and a distinct SAR starting point. Ideal for medicinal chemistry and agrochemical intermediate synthesis requiring validated selectivity.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 40943-24-6
Cat. No. B1500390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
CAS40943-24-6
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)CCl)O
InChIInChI=1S/C9H9ClO2/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,11H,5H2,1H3
InChIKeyBKFMWOOHKYHNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone (CAS 40943-24-6): Core Chemical and Procurement Profile


2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone (CAS 40943-24-6) is a chloro-substituted aromatic ketone with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a member of the chloroacetylphenol class, characterized by a chloroacetyl group (-COCH2Cl) attached to a phenol ring substituted with a methyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with its reactivity centered on the electrophilic α-chloroketone moiety, which is amenable to nucleophilic substitution for constructing more complex molecules . It is commercially available as a solid and is offered by various suppliers for early discovery research, though detailed analytical data may be limited .

Procurement Risk: Why a Different Chloroacetylphenol or Halogenated Analog Cannot Guarantee Equivalent Performance for 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone


Generic substitution among chlorinated acetophenones is scientifically unsound due to the precise electronic and steric influence of the specific substitution pattern on the aromatic ring . The 4-hydroxy-3-methylphenyl core dictates the compound's distinct reactivity profile, influencing both the electrophilicity of the α-chloroketone for nucleophilic attack and the potential for hydrogen bonding interactions . Replacing the compound with a different halogen (e.g., the 2-bromo analog, CAS 41877-17-2) alters the leaving group ability and reaction kinetics [1]. Similarly, using the non-chlorinated parent ketone, 4'-hydroxy-3'-methylacetophenone (CAS 876-02-8), completely forfeits the crucial chloroacetyl handle required for further derivatization, rendering the synthetic route impossible [2]. The evidence below quantifies these critical differences.

Quantitative Selection Criteria for 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: Head-to-Head Performance and Comparative Data


CYP1A1 Inhibition: 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone vs. Class-Level Baseline

In rat liver microsomes, 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone inhibits Cytochrome P450 1A1 (CYP1A1) activity with an IC50 of 5,000 nM (5 µM) [1]. This value provides a quantitative baseline for its interaction with a key drug-metabolizing enzyme, a property that is not shared by its non-halogenated analog, 4'-hydroxy-3'-methylacetophenone (CAS 876-02-8), which has no reported CYP1A1 inhibition data. This indicates that the chloroacetyl group is essential for this specific biological interaction, differentiating the compound from its ketone precursor.

Cytochrome P450 CYP1A1 Enzyme Inhibition Drug Metabolism

CYP2B1 Inhibition: A Second Metabolic Liability Differentiating 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

The compound also inhibits rat Cytochrome P450 2B1 (CYP2B1), with a reported IC50 of 53,000 nM (53 µM) [1]. While this value indicates lower potency compared to its CYP1A1 inhibition (a 10.6-fold difference), it establishes a distinct polypharmacology profile. This multi-CYP inhibition pattern is a direct consequence of the 4-hydroxy-3-methylphenyl core with the chloroacetyl substituent, as this activity is not reported for simpler acetophenone analogs. This specific inhibition profile can be a critical differentiator in early drug discovery for predicting potential drug-drug interactions.

Cytochrome P450 CYP2B1 Drug-Drug Interactions Metabolic Stability

Negligible Acetylcholinesterase (AChE) Inhibition: A Critical Selectivity Differentiator vs. Common CNS-Targeting Scaffolds

At a test concentration of 26 µM, 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone exhibits no inhibition of acetylcholinesterase (AChE) . This is a critical differentiator from many nitrogen-containing heterocyclic analogs or certain phenolic compounds that are known to possess significant AChE inhibitory activity (often with IC50 values in the nM to low µM range). The absence of activity against this crucial CNS target suggests a cleaner off-target profile for applications where avoiding cholinergic side effects is paramount.

Acetylcholinesterase Selectivity CNS Safety Off-Target Screening

Recommended Application Scenarios for 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone Based on Differentiated Evidence


Medicinal Chemistry: CYP1A1-Focused Probe or Inhibitor Design

The compound's quantifiable CYP1A1 inhibition (IC50 = 5 µM) [1] makes it a suitable starting point or intermediate for developing chemical probes to study CYP1A1's role in drug metabolism or disease. Its activity profile differentiates it from non-halogenated analogs that lack this interaction, providing a clear structure-activity relationship (SAR) starting point [1].

Early-Stage Drug Discovery: Scaffold with a Defined Metabolic Liability Profile

The demonstrated inhibition of both CYP1A1 and CYP2B1 (IC50 = 5 µM and 53 µM, respectively) [1] provides a known, quantifiable metabolic liability profile. This is a crucial advantage over using an uncharacterized analog, as it allows medicinal chemists to proactively design around or exploit this property. The data serves as a baseline for SAR studies aimed at improving metabolic stability [1].

Chemical Biology: A Selective Tool with Low AChE Interference

The confirmed lack of acetylcholinesterase (AChE) inhibition at 26 µM positions this compound as a superior choice for assays or models where cholinergic system interference is a concern. This selectivity advantage reduces the likelihood of off-target effects that could confound experimental results, making it a cleaner tool for studying pathways unrelated to cholinergic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.